molecular formula C10H10Cl2O2 B1410141 Ethyl 2,3-dichloro-5-methylbenzoate CAS No. 1803728-96-2

Ethyl 2,3-dichloro-5-methylbenzoate

Cat. No.: B1410141
CAS No.: 1803728-96-2
M. Wt: 233.09 g/mol
InChI Key: YFQVMOLENXHNQF-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-methylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dichloro-5-methylbenzoate typically involves the esterification of 2,3-dichloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl 2,3-dichloro-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of ethyl 2,3-dichloro-5-methylbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Ethyl 2,3-dichloro-5-methylbenzylamine or ethyl 2,3-dichloro-5-methylbenzylthiol.

    Reduction: Ethyl 2,3-dichloro-5-methylbenzyl alcohol.

    Oxidation: Ethyl 2,3-dichloro-5-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,3-dichloro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The chlorine atoms and the ester functional group play crucial roles in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 2,3-dichloro-5-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2,3-dichlorobenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl 2,5-dichloro-4-methylbenzoate: The position of the chlorine and methyl groups can influence the compound’s chemical properties and applications.

    Ethyl 3,4-dichloro-5-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2,3-dichloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVMOLENXHNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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